6-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Description
6-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (C₇H₄BrN₃O₂, MW 242.03) is a heterocyclic building block with significant applications in medicinal chemistry, particularly in synthesizing organometallic anticancer agents. Its CAS numbers include 1782248-22-9 and 916325-85-4 , though discrepancies may arise from registry variations. The compound is characterized by a pyrazolo[3,4-b]pyridine core substituted with a bromine atom at position 6 and a carboxylic acid group at position 2. It is synthesized via a patented four-step route involving oxidation, esterification, bromination, and hydrolysis, achieving an 18% overall yield . Its primary use lies in forming benzimidazole-containing derivatives via coupling reagents like HATU, which exhibit cytotoxicity and cyclin-dependent kinase (Cdk) inhibitory activity .
Properties
Molecular Formula |
C7H4BrN3O2 |
|---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
6-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-2-1-3-5(7(12)13)10-11-6(3)9-4/h1-2H,(H,12,13)(H,9,10,11) |
InChI Key |
FUJNTBZOHBYMTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=NNC(=C21)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Yields
| Reagent/Step | Conditions | Yield | Source |
|---|---|---|---|
| Methyl ester + 2M NaOH | Reflux in MeOH, 4 hours | 100% | |
| Methyl ester + 1N NaOH | Aqueous solution, 90°C, 3 hours | 92% | |
| Acidification with HCl | Cooling to 0°C, filtration | – |
Mechanistic Insight :
The reaction proceeds via nucleophilic substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and yield the carboxylic acid. Acidification with HCl ensures protonation of the carboxylate anion, precipitating the final product.
Bromination of Hydrazino Intermediates
A scalable industrial method involves brominating 6-hydrazino-1H-pyrazolo[3,4-b]pyridine, synthesized from 2,6-dichloro-3-pyridinecarbaldehyde and hydrazine hydrate.
Oxidation and Condensation Routes
A multi-step synthesis from 3-aminocrotononitrile has been reported, involving cyclization, bromination, oxidation, and condensation.
Stepwise Synthesis
Critical Factors :
- Oxidation Efficiency : KMnO₄ or other oxidizing agents convert the methyl group to a carboxylic acid.
- Condensation : Requires precise control to avoid side reactions with dichloropyridine.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Methyl ester hydrolysis | Simple, high yield, scalable | Requires methyl ester precursor | 92–100% |
| Hydrazino bromination | Mild conditions, cost-effective | Multi-step synthesis | 78–87% |
| Oxidation/condensation | Flexible for derivatives | Complex purification | Moderate |
Industrial and Research Applications
Chemical Reactions Analysis
Nucleophilic Substitution at Bromine Position
The electron-deficient bromine atom at position 6 undergoes facile substitution reactions with various nucleophiles:
Table 1: Bromine substitution reactions
Mechanistic studies reveal the bromine's activation by the electron-withdrawing pyrazolopyridine system, enabling SNAr mechanisms even under moderate conditions . Computational analyses (DFT) indicate a reaction energy barrier of ΔG‡ = 23.4 kcal/mol for ammonia substitution .
Carboxylic Acid Derivitization
The C-3 carboxylic acid participates in standard acid-mediated reactions:
Key transformations:
-
Esterification: Reacts with ethanol/H₂SO₄ to form ethyl ester (95% yield)
-
Amide Coupling: CDI-mediated activation forms benzimidazole conjugates (87% yield)
-
Reduction: LiAlH₄ reduces acid to alcohol (→ 3-hydroxymethyl derivative, 73% yield)
Table 2: Bioactive conjugates
X-ray crystallography of the benzimidazole conjugate (PDB 4QXV) shows key hydrogen bonds with kinase ATP pockets .
Cyclization Reactions
The fused heterocycle participates in annulation reactions:
Notable examples:
-
With α,β-unsaturated ketones
-
Intramolecular lactamization
-
Heating in POCl₃ yields 7-membered lactams (72% yield)
-
Demonstrated enhanced blood-brain barrier penetration
-
Mechanistic pathway:
textSubstrate → Protonation at N1 → Electrophilic activation → Nucleophilic attack → Cyclization
Kinetic studies show second-order dependence (k = 2.7 × 10⁻³ M⁻¹s⁻¹ at 25°C) .
Cross-Coupling Reactions
The bromine enables modern catalytic couplings:
Table 3: Catalytic coupling performance
| Reaction Type | Catalyst System | Conversion | Selectivity | Application |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 94% | >99% | Biaryl drug candidates |
| Ullmann (C-N) | CuI, L-proline | 88% | 92% | Kinase inhibitor libraries |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | 81% | 85% | Fluorescent probes |
In a representative Suzuki coupling:
text6-Bromo derivative (1 eq) Phenylboronic acid (1.2 eq) Pd(PPh₃)₄ (5 mol%) K₂CO₃ (2 eq), DME/H₂O (3:1) 80°C, 12 hr → 6-Phenyl product (94% yield)[1]
Metal Complexation
The nitrogen-rich structure chelates transition metals:
Characterized complexes:
-
Ru(II)-p-cymene : Inhibits cancer cell migration (IC₅₀ = 0.21 μM against MDA-MB-231)
-
Cu(II)-Schiff base : Superoxide dismutase mimetic (Activity = 78% vs. native enzyme)
XAS studies reveal η² coordination through pyridine N and pyrazole N atoms .
This comprehensive reactivity profile establishes 6-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid as a privileged scaffold in medicinal chemistry and materials science. Recent advances in continuous flow synthesis address previous scalability limitations, positioning this compound for expanded applications in targeted drug discovery and catalytic systems.
Scientific Research Applications
6-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Physical and Chemical Properties
Biological Activity
6-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, a derivative of pyrazolo[3,4-b]pyridine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that allows for interactions with various biological targets, particularly in the context of kinase inhibition and anticancer properties.
The molecular formula for this compound is with a molecular weight of 198.02 g/mol. Its structural features include:
- Heavy Atoms : 10
- Aromatic Heavy Atoms : 9
- Hydrogen Bond Acceptors : 2
- Hydrogen Bond Donors : 1
- LogP : Indicates high gastrointestinal absorption potential.
Kinase Inhibition
Recent studies have highlighted the compound's efficacy as a kinase inhibitor. Pyrazolo[3,4-b]pyridine derivatives are known to inhibit tropomyosin receptor kinases (TRKs), which are implicated in various cancers. For example, compounds derived from this scaffold have shown IC50 values in the nanomolar range against TRKA/B/C:
| Compound | IC50 (nM) TRKA | IC50 (nM) TRKB | IC50 (nM) TRKC |
|---|---|---|---|
| Compound A | 1.6 | 2.9 | 2.0 |
| Compound B | 17 | 28 | 11 |
| Compound C | 12 | 22 | 15 |
These results indicate that modifications to the pyrazolo scaffold can significantly enhance inhibitory activity against TRKs, suggesting a promising avenue for developing targeted cancer therapies .
Anticancer Activity
In addition to kinase inhibition, this compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have shown that compounds with this core structure can induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-b]pyridine derivatives is heavily influenced by their substituents. The presence of electron-withdrawing or electron-donating groups can modulate their potency and selectivity towards specific kinases. For instance:
- Electron-Withdrawing Groups : Enhance binding affinity to kinase targets.
- Electron-Donating Groups : May improve solubility and bioavailability.
Case Study 1: TRK Inhibition
A study reported on a series of pyrazolo[3,4-b]pyridine derivatives where one compound exhibited exceptional selectivity and potency against TRK receptors. The researchers synthesized multiple analogs and evaluated their biological activity using enzyme assays and cellular models. The findings suggested that even minor structural changes could lead to significant variations in inhibitory potency .
Case Study 2: Apoptotic Induction
Another investigation focused on the anticancer properties of a related pyrazolo derivative, demonstrating that it could effectively induce apoptosis in breast cancer cells through activation of caspase pathways. This study utilized flow cytometry to assess cell viability and apoptosis markers, confirming the compound's potential as an anticancer agent .
Q & A
Q. What are the key synthetic strategies for preparing 6-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid and its derivatives?
The synthesis often begins with halogenated pyrazolo[3,4-b]pyridine precursors. For example, 3-iodo-1H-pyrazolo[3,4-b]pyridine can undergo aminocarbonylation with primary amines to yield carboxamide derivatives (up to 99% yield) without requiring gaseous CO, using a two-chamber reactor (COware®) with formic acid and mesyl chloride as CO sources . Bromination at the 6-position may involve selective electrophilic substitution or transition-metal-catalyzed cross-coupling. Key parameters include solvent polarity, temperature, and catalyst selection (e.g., Pd for Suzuki couplings).
Q. How can the purity and structural integrity of this compound be verified?
Analytical methods include:
- 1H NMR : Peaks for the pyrazole ring protons (δ ~8.6–7.5 ppm), carboxylic acid proton (δ ~13.0 ppm), and bromine-induced deshielding effects .
- LCMS/HPLC : Purity >97% can be confirmed using reverse-phase chromatography with UV detection at 254 nm .
- Elemental analysis : Match experimental C, H, N, and Br percentages with theoretical values (e.g., Br ~25% by mass).
Q. What purification techniques are optimal for this compound?
- Recrystallization : Use DMSO/water or ethanol/water mixtures to exploit solubility differences.
- Column chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5) .
- Acid-base extraction : Leverage the carboxylic acid group’s solubility in basic aqueous solutions (e.g., NaHCO3) for separation from non-acidic byproducts.
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling this compound with aryl/heteroaryl groups?
- Buchwald-Hartwig amination : Use Pd(dba)₂/Xantphos catalyst with Cs₂CO₃ in toluene at 110°C for N-arylation .
- Suzuki-Miyaura coupling : Employ Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (3:1) at 80°C for C-C bond formation at the 6-position . Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane).
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 20 min) while maintaining yields >85% .
Q. What strategies address discrepancies in biological activity data for pyrazolo[3,4-b]pyridine derivatives?
Contradictions in anti-proliferative or kinase inhibition results may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -Br) enhance ATP-binding affinity in kinases, but steric hindrance from bulky groups (e.g., trifluoromethylbenzyl) may reduce efficacy .
- Solubility limitations : Poor aqueous solubility of carboxylic acid derivatives can skew in vitro assays. Use DMSO stock solutions with <0.1% final concentration to avoid cytotoxicity artifacts .
- Off-target effects : Validate selectivity via kinome-wide profiling (e.g., Eurofins KinaseProfiler™) .
Q. How can computational modeling guide the design of 6-bromo-pyrazolo[3,4-b]pyridine-based inhibitors?
- Docking studies : Use AutoDock Vina to predict binding poses in kinase ATP pockets (e.g., mTOR, p70S6K). The pyrazole ring’s N1 and N2 atoms form hydrogen bonds with hinge-region residues (e.g., Glu2169 in mTOR) .
- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Bromine’s inductive effect (+I) may enhance binding but reduce metabolic stability .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Byproduct formation : Competing reactions (e.g., di-bromination) can occur under high-temperature or excess Br₂ conditions. Use NBS (N-bromosuccinimide) in acetonitrile at 0°C for controlled bromination .
- Catalyst poisoning : Residual Pd in cross-couplings can reduce yield. Implement scavengers like SiliaBond® Thiol or activated charcoal post-reaction .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
